molecular formula C13H15N3O2 B8694041 2-((1-Isopropyl-1H-pyrazol-5-yl)amino)benzoic acid

2-((1-Isopropyl-1H-pyrazol-5-yl)amino)benzoic acid

Cat. No.: B8694041
M. Wt: 245.28 g/mol
InChI Key: UAQSKPOVCDBFPL-UHFFFAOYSA-N
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Description

2-((1-Isopropyl-1H-pyrazol-5-yl)amino)benzoic acid is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-[(2-propan-2-ylpyrazol-3-yl)amino]benzoic acid

InChI

InChI=1S/C13H15N3O2/c1-9(2)16-12(7-8-14-16)15-11-6-4-3-5-10(11)13(17)18/h3-9,15H,1-2H3,(H,17,18)

InChI Key

UAQSKPOVCDBFPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2-iodobenzoic acid (54 g, 0.218 mol) in DMF (570 ml) was added K2CO3 (33.4 g, 0.242 mol), then 5-amino-1-isopropylpyrazole (27.3 g, 0.218 mol) and finally copper (II) acetate monohydrate (0.9 g, 4.5 mmol). The reaction mixture was refluxed overnight and then the DMF was evaporated. The residue was poured into ice/water and then the mixture was acidified with acetic acid and concentrated HCl to a pH of about 4. A precipitate formed which was collected by filtration, washed with water and dried in a vacuum oven at 40° C. to afford 52 g (97.2 %) of N-(1-isopropylpyrazol-5-yl)anthranilic acid.
Quantity
54 g
Type
reactant
Reaction Step One
Name
Quantity
33.4 g
Type
reactant
Reaction Step One
Name
Quantity
570 mL
Type
solvent
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 2-iodobenzoic acid (54 g, 0.218 mol) in DMF (570 ml) was added K2 CO3 (33.4 g, 0.242 mol), then 5-amino-1-isopropylpyrazole (27.3 g, 0.218 mol) and finally copper (II) acetate monohydrate (0.9 g, 4.5 mmol). The reaction mixture was refluxed overnight and then the DMF was evaporated. The residue was poured into ice/water and then the mixture was acidified with acetic acid and concentrated HCl to a pH of about 4. A precipitate formed which was collected by filtration, washed with water and dried in a vacuum oven at 40° C. to afford 52 g (97.2%) of N-(1-isopropylpyrazol-5-yl)anthranilic acid.
Quantity
54 g
Type
reactant
Reaction Step One
[Compound]
Name
CO3
Quantity
33.4 g
Type
reactant
Reaction Step One
Name
Quantity
570 mL
Type
solvent
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three

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